molecular formula C20H25N5O6S B2643391 ETHYL 4-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE CAS No. 851783-35-2

ETHYL 4-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2643391
CAS No.: 851783-35-2
M. Wt: 463.51
InChI Key: AMNUCVASLVXHMF-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the piperazine and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while nucleophilic substitution on the piperazine ring could introduce various functional groups .

Scientific Research Applications

ETHYL 4-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(5-{[(4-METHOXYPHENYL)FORMAMIDO]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity .

Properties

IUPAC Name

ethyl 4-[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O6S/c1-3-30-20(28)25-10-8-24(9-11-25)17(26)13-32-19-23-22-16(31-19)12-21-18(27)14-4-6-15(29-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNUCVASLVXHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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